N-(4-methoxy-2-methylquinolin-6-yl)acetamide
Description
N-(4-Methoxy-2-methylquinolin-6-yl)acetamide (CAS: 100795-23-1) is a quinoline-based acetamide derivative with the molecular formula C₁₃H₁₄N₂O₂ (molecular weight: 230.26 g/mol). Its structure features a quinoline core substituted with a methoxy group at position 4, a methyl group at position 2, and an acetamide moiety at position 4.
Properties
IUPAC Name |
N-(4-methoxy-2-methylquinolin-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-6-13(17-3)11-7-10(15-9(2)16)4-5-12(11)14-8/h4-7H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJJTUPQGGEUFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)NC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406544 | |
| Record name | N-(4-methoxy-2-methylquinolin-6-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100795-23-1 | |
| Record name | N-(4-methoxy-2-methylquinolin-6-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-methylquinolin-6-yl)acetamide typically involves the reaction of 4-methoxy-2-methylquinoline with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-methylquinolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.
Reduction: Amine derivatives of quinoline.
Substitution: Quinoline derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
Chemical Applications
Synthesis Intermediate
N-(4-methoxy-2-methylquinolin-6-yl)acetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, enabling the formation of derivatives with tailored properties for specific applications in research and industry.
Reactivity
The compound can undergo several reactions:
- Oxidation : Produces quinoline derivatives with hydroxyl or carbonyl groups.
- Reduction : Yields amine derivatives of quinoline.
- Substitution : Facilitates the introduction of various functional groups, enhancing the diversity of potential derivatives.
Biological Applications
Antimicrobial Properties
Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that related compounds can inhibit the growth of various pathogens, including bacteria and fungi .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Its mechanism involves interaction with specific molecular targets, potentially modulating enzyme activity linked to cancer progression .
Case Study: Anticancer Mechanism
A study highlighted that quinoline derivatives can induce apoptosis in cancer cells by activating caspase pathways, suggesting a therapeutic potential for this compound in oncology .
Medicinal Chemistry
This compound is being investigated for its potential as a therapeutic agent. The compound's ability to interact with biological targets makes it a candidate for drug development, particularly in treating infectious diseases and cancer.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Modulation | Alters activity of enzymes related to diseases |
Industrial Applications
In industrial settings, this compound is explored for its potential use in developing materials with specific properties such as fluorescence or conductivity. Its unique structure allows for applications in organic electronics and photonics.
Table 2: Synthesis Routes and Derivatives
| Synthesis Method | Yield (%) | Notable Derivatives |
|---|---|---|
| Traditional organic synthesis | 85 | N-(4-hydroxy-2-methylquinolin-6-yl)acetamide |
| Microwave-assisted synthesis | 90 | N-(4-chloro-2-methylquinolin-6-yl)acetamide |
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-methylquinolin-6-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Quinoline-Based Acetamides
(a) N-(2-Hydroxy-4-methylquinolin-6-yl)acetamide (CAS: 340141-96-0)
- Structural Differences : Replaces the methoxy group at position 4 with a hydroxyl group.
- Pharmacological Data: Limited activity data available, but hydroxylated quinoline derivatives often exhibit altered receptor affinity .
(b) N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide (CAS: 848133-75-5)
- Structural Differences: Contains a cyano group at position 3, ethoxy at position 7, and hydroxyl at position 3.
- Functional Impact: The electron-withdrawing cyano group may enhance electrophilic interactions, while the ethoxy substituent increases lipophilicity.
(c) N-(4-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yloxy)-2-methylphenyl)acetamide
Non-Quinoline Acetamides with Overlapping Pharmacological Profiles
(a) N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide
- Structural Differences : Combines a methoxyphenyl group with a quinazoline-sulfonyl moiety.
- Pharmacological Data: Exhibited IC₅₀ values < 10 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines, outperforming simpler quinoline acetamides in potency .
(b) 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide
- Structural Differences : Incorporates a benzo[d]thiazole-sulfonyl-piperazine chain.
- Pharmacological Data : Showed strong activity against Gram-positive bacteria (MIC: 2–4 µg/mL), highlighting the role of heterocyclic appendages in antimicrobial efficacy .
(c) N-[4-[(6-Methoxy-8-quinolinyl)amino]pentyl]acetamide (CAS: 77229-67-5)
Key Comparative Data Tables
Table 1: Structural and Pharmacological Comparison of Quinoline Acetamides
Table 2: Activity Comparison with Non-Quinoline Acetamides
Biological Activity
N-(4-methoxy-2-methylquinolin-6-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is a derivative of quinoline, characterized by the presence of a methoxy group and an acetamide functional group. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structure of this compound allows it to interact with various biological targets, influencing different biochemical pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in DNA replication and repair, potentially making it useful in cancer therapies.
- Antimicrobial Activity : Similar quinoline derivatives have demonstrated potent inhibitory effects against Mycobacterium tuberculosis. For instance, modifications in the quinoline structure have led to compounds with minimum inhibitory concentrations (MICs) as low as 0.05 μM, indicating strong antimycobacterial properties .
- Cellular Signaling Modulation : Quinoline derivatives can influence key signaling pathways such as STAT3 and NF-κB, which are crucial in cancer progression and inflammation. This modulation can lead to reduced cell proliferation and enhanced apoptosis in cancer cells .
Table 1: Biological Activity Summary
Case Studies and Research Findings
- Antimycobacterial Studies : Research has shown that quinoline derivatives exhibit significant activity against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. In vitro studies demonstrated that compounds with similar structures to this compound can effectively reduce bacterial colony-forming units (CFUs) in macrophage models .
- Cancer Research : A study focusing on chalcone derivatives indicated that structural modifications could enhance anticancer activity through improved interactions with cellular targets involved in tumorigenesis. The presence of methoxy groups has been linked to increased efficacy against cancer cell lines .
- Pharmacokinetic Properties : Investigations into the pharmacokinetics of related compounds suggest that structural features significantly influence solubility and metabolic stability. For example, modifications that enhance lipophilicity may improve bioavailability while maintaining therapeutic activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
